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Compound of Interest

Compound Name: 5,6-Dichloropicolinic acid

Cat. No.: B1317245 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 5,6-
Dichloropicolinic acid (CAS 88912-24-7), a halogenated pyridine derivative of interest in

pharmaceutical and agrochemical research. Due to the limited availability of experimentally

derived spectra in public databases, this document presents a combination of confirmed mass

spectrometry data and predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR)

spectroscopic values based on established principles and data from analogous compounds.

Core Spectroscopic Data
The structural confirmation of 5,6-Dichloropicolinic acid relies on a combination of

spectroscopic techniques. While a definitive experimental dataset is not fully available in the

public domain, the following tables summarize the available and predicted data.

Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the compound. For 5,6-Dichloropicolinic
acid, the protonated molecule is observed.
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Parameter Value

Ionization Mode Electrospray (EI)

Mass Analyzed m/z

Observed Mass [M+H]+ 191.9

Table 1: Mass Spectrometry Data for 5,6-

Dichloropicolinic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy
No experimental NMR data for 5,6-Dichloropicolinic acid was found in the searched public

databases and scientific literature. The following are predicted chemical shifts based on the

analysis of similar structures.

1H NMR (Predicted)

The 1H NMR spectrum is expected to show two signals in the aromatic region corresponding to

the two protons on the pyridine ring, in addition to the acidic proton of the carboxylic acid.

Predicted Chemical
Shift (δ) ppm

Multiplicity Integration Assignment

~8.0 - 8.3 Doublet 1H H-3

~7.8 - 8.1 Doublet 1H H-4

~12.0 - 13.0 Broad Singlet 1H -COOH

Table 2: Predicted 1H

NMR Data for 5,6-

Dichloropicolinic acid.

13C NMR (Predicted)

The 13C NMR spectrum is predicted to show six distinct signals corresponding to the six

carbon atoms in the molecule.
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Predicted Chemical Shift (δ) ppm Assignment

~165 - 170 -COOH

~150 - 155 C-2

~145 - 150 C-6

~140 - 145 C-5

~130 - 135 C-3

~125 - 130 C-4

Table 3: Predicted 13C NMR Data for 5,6-

Dichloropicolinic acid.

Infrared (IR) Spectroscopy
Specific experimental IR absorption frequencies for 5,6-Dichloropicolinic acid are not

available. The expected characteristic absorption bands are based on the functional groups

present in the molecule.

Wavenumber (cm-1) Intensity Assignment

2500-3300 Broad O-H stretch (Carboxylic acid)

1700-1730 Strong C=O stretch (Carboxylic acid)

1550-1600 Medium
C=C and C=N stretch (Pyridine

ring)

1200-1300 Strong C-O stretch (Carboxylic acid)

700-800 Strong C-Cl stretch

Table 4: Expected Infrared

Absorption Bands for 5,6-

Dichloropicolinic acid.

Experimental Protocols
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Detailed experimental protocols for the spectroscopic analysis of 5,6-Dichloropicolinic acid
are not publicly available. The following are generalized procedures typically employed for the

characterization of similar small organic molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: A sample of 5-10 mg of 5,6-Dichloropicolinic acid would be dissolved

in a deuterated solvent (e.g., DMSO-d6 or CDCl3) in a standard 5 mm NMR tube.

Instrumentation:1H and 13C NMR spectra would be recorded on a 400 MHz or higher field

NMR spectrometer.

1H NMR Acquisition: Standard parameters would include a 30° pulse width, a relaxation

delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Chemical shifts are reported in

parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

13C NMR Acquisition: A proton-decoupled 13C NMR spectrum would be acquired with a 45°

pulse width, a relaxation delay of 2-5 seconds, and a larger spectral width to encompass the

expected chemical shifts of all carbon atoms.

Infrared (IR) Spectroscopy
Sample Preparation: For Fourier Transform Infrared (FTIR) spectroscopy, a small amount of

the solid sample would be prepared as a KBr (potassium bromide) pellet. Alternatively, an

Attenuated Total Reflectance (ATR) accessory could be used, where a small amount of the

solid is pressed directly onto the ATR crystal.

Instrumentation: The spectrum would be recorded on an FTIR spectrometer.

Data Acquisition: The spectrum would typically be acquired over a range of 4000-400 cm-1

with a resolution of 4 cm-1. A background spectrum of the KBr pellet or the empty ATR

crystal would be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)
Sample Preparation: A dilute solution of 5,6-Dichloropicolinic acid would be prepared in a

suitable solvent such as methanol or acetonitrile.
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Instrumentation: An Electrospray Ionization (EI) mass spectrometer would be used for

analysis.

Data Acquisition: The sample solution would be introduced into the ion source. The mass

spectrum would be acquired in positive ion mode to observe the protonated molecule

[M+H]+. The mass-to-charge ratio (m/z) would be scanned over a relevant range (e.g., 50-

500 amu).

Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the complete spectroscopic

characterization of a compound like 5,6-Dichloropicolinic acid.
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Spectroscopic analysis workflow.
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To cite this document: BenchChem. [Spectroscopic Profile of 5,6-Dichloropicolinic Acid: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1317245#spectroscopic-data-nmr-ir-ms-of-5-6-
dichloropicolinic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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